

MMT5-14: A Technical Overview of a Promising Remdesivir Analogue

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Compound of Interest

Compound Name: MMT5-14

Cat. No.: B12398016

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This technical guide provides an in-depth overview of **MMT5-14**, a novel analogue of the antiviral drug remdesivir. **MMT5-14** has demonstrated enhanced antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants, positioning it as a significant candidate for further drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's chemical properties, mechanism of action, and relevant experimental data.

Core Compound Data

MMT5-14 is chemically identified by the CAS number 2719679-31-7.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized in the table below, providing a clear reference for researchers.

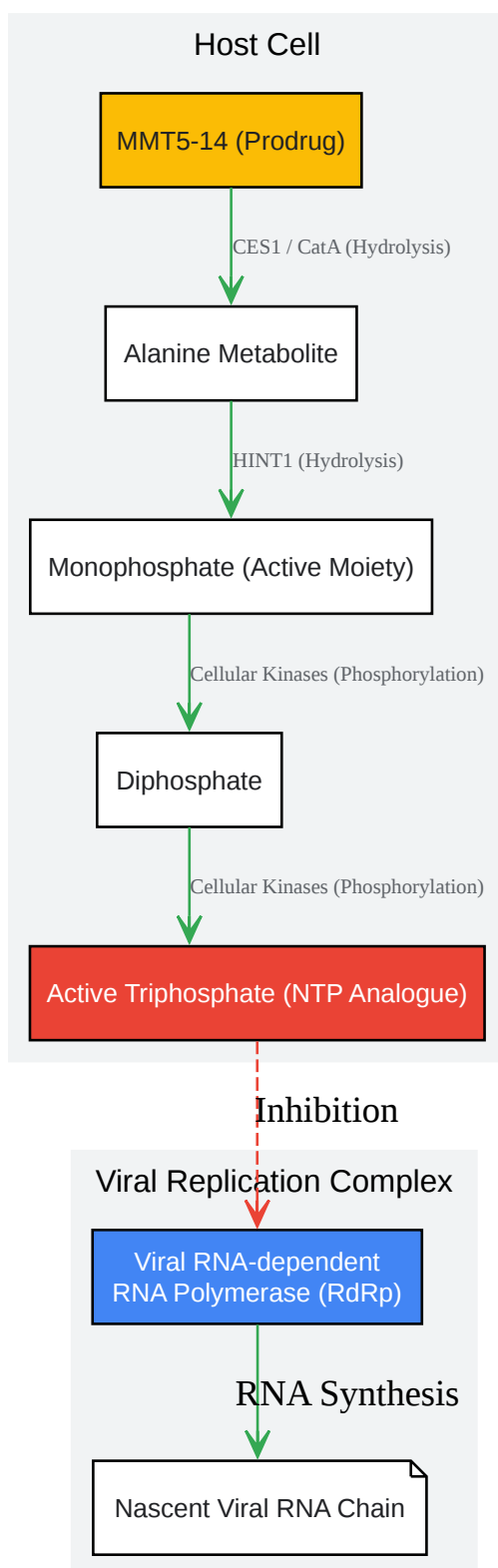
Property	Value	Source
CAS Number	2719679-31-7	[1][2]
Molecular Formula	C39H55N6O8P	[1]
Molecular Weight	766.9 g/mol (also reported as 766.86 g/mol)	[1][2]
Physical Form	Solid	[1]
Purity	≥98%	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Mechanism of Action: Intracellular Activation and Viral Inhibition

MMT5-14 is a phosphoramidate prodrug, meaning it is administered in an inactive form and requires intracellular metabolic conversion to exert its antiviral effect. As an analogue of remdesivir, **MMT5-14** targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.

The intracellular activation of **MMT5-14** follows a multi-step enzymatic pathway, analogous to that of remdesivir. This process is crucial for the formation of the active triphosphate metabolite that ultimately inhibits viral replication. The key enzymatic players in this activation cascade include carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1), followed by subsequent phosphorylation by cellular kinases.

The following diagram illustrates the proposed intracellular activation pathway of **MMT5-14**.



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Caption: Intracellular activation pathway of **MMT5-14**.

Experimental Data and Protocols

MMT5-14 has been the subject of preclinical studies that highlight its improved efficacy and pharmacokinetic profile compared to remdesivir.

Antiviral Activity

MMT5-14 has demonstrated potent antiviral activity against SARS-CoV-2 and several of its variants. The table below summarizes the reported 50% effective concentration (EC50) values.

Virus Variant	EC50 (μM)
SARS-CoV-2	0.4
Alpha	2.5
Beta	15.9
Gamma	1.7
Delta	5.6

Data sourced from MedchemExpress and Cayman Chemical product descriptions.

Experimental Protocol: Antiviral Activity Assay (Representative)

While the specific, detailed protocol for the **MMT5-14** EC50 determination is not publicly available, a representative method for assessing the antiviral activity of remdesivir analogues is as follows:

- **Cell Culture:** Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media and seeded into 96-well plates.
- **Compound Preparation:** A stock solution of **MMT5-14** is prepared and serially diluted to a range of concentrations.
- **Infection and Treatment:** The cultured cells are infected with a known titer of the SARS-CoV-2 variant of interest. Following a brief incubation period to allow for viral entry, the media is replaced with fresh media containing the various concentrations of **MMT5-14**.

- Incubation: The treated and infected cells are incubated for a period of 48 to 72 hours to allow for viral replication.
- Quantification of Viral Activity: The extent of viral replication is assessed. This can be achieved through various methods, such as:
 - Cytopathic Effect (CPE) Assay: Visual or automated assessment of cell death caused by the virus.
 - Viral RNA Quantification: Extraction of RNA from the cells and quantification of viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
 - Reporter Virus Assays: Use of engineered viruses that express a reporter gene (e.g., luciferase), where the signal is proportional to the level of viral replication.
- Data Analysis: The EC₅₀ value is calculated by plotting the antiviral activity against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile

In vivo studies in hamsters have indicated that **MMT5-14** exhibits a superior pharmacokinetic profile compared to remdesivir. Notably, **MMT5-14** demonstrated increased plasma and lung concentrations.

Experimental Protocol: In Vivo Pharmacokinetic Study in Hamsters (Representative)

The following is a representative protocol for a pharmacokinetic study of a remdesivir analogue in a hamster model:

- Animal Model: Golden Syrian hamsters are used as the animal model.
- Drug Administration: A formulated solution of **MMT5-14** is administered to the hamsters, typically via intravenous (IV) or other relevant routes of administration.
- Sample Collection: At predetermined time points following drug administration, blood and tissue samples (e.g., lungs, liver, kidney) are collected from cohorts of animals.

- **Sample Processing:** Blood samples are processed to plasma. Tissue samples are homogenized.
- **Bioanalysis:** The concentrations of the parent drug (**MMT5-14**) and its key metabolites (e.g., the nucleoside and the active triphosphate) in the plasma and tissue homogenates are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The concentration-time data are used to calculate key pharmacokinetic parameters, including:
 - Maximum concentration (C_{max})
 - Time to maximum concentration (T_{max})
 - Area under the concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Tissue distribution

Synthesis

Detailed, step-by-step synthesis protocols for **MMT5-14** are proprietary. However, the synthesis of remdesivir and its analogues generally involves multi-step organic synthesis, starting from a protected ribose derivative and the appropriate heterocyclic base. The key steps often include glycosylation to form the C-nucleoside core, followed by the introduction of the phosphoramidate moiety. The stereochemistry of the phosphorus center is critical for activity and is a key challenge in the synthesis.

Conclusion

MMT5-14 represents a promising advancement in the development of antiviral therapeutics for COVID-19. Its enhanced antiviral potency and improved pharmacokinetic profile in preclinical models suggest that it may offer advantages over existing treatments. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.

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References

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